tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate

Lipophilicity Regioisomer comparison Drug-likeness

Researchers optimizing CNS drug candidates requiring ortho-chlorophenyl SAR face supply inconsistency for regiospecific building blocks. This N-Boc-protected 1-(2-chlorophenyl)cyclopropylamine (CAS 1332765-98-6) is the mandatory intermediate when ortho-substitution is essential for target engagement. • LogP 3.69-0.55 units lower than para-Cl analog, predicting improved solubility and reduced CYP450 promiscuity • Boc protection ensures orthogonal compatibility in multi-step sequences (cross-couplings, organometallic additions) • Available at ≥95% purity from qualified vendors for reproducible reaction kinetics and impurity profiles

Molecular Formula C14H18ClNO2
Molecular Weight 267.75
CAS No. 1332765-98-6
Cat. No. B2644027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate
CAS1332765-98-6
Molecular FormulaC14H18ClNO2
Molecular Weight267.75
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2Cl
InChIInChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17)
InChIKeySOZBQPFCWMFVPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate – Physicochemical & Supplier Overview


tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate (CAS 1332765-98-6) is an N-Boc-protected 1-arylcyclopropylamine building block with molecular formula C₁₄H₁₈ClNO₂ and a molecular weight of 267.75 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group on the primary amine attached to a cyclopropane ring bearing an ortho-chlorophenyl substituent. Predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 376.9±31.0 °C at 760 mmHg, a flash point of 181.7±24.8 °C, a calculated LogP of 3.69, and a refractive index of 1.552 . It is commercially supplied by established vendors including Apollo Scientific (catalogue OR61225, purity ≥95%) and Fluorochem (ref. 10-F069560), as well as Leyan (purity 98%) . The MDL identifier is MFCD19381705 and the InChIKey is SOZBQPFCWMFVPR-UHFFFAOYSA-N .

Why Analogs Cannot Substitute tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate


Substituting this ortho-chloro, N-Boc-protected cyclopropylamine building block with its meta-chloro (CAS 1332765-65-7), para-chloro (CAS 1095661-33-8), or unprotected amine (CAS 870708-39-7) analogs introduces measurable differences in lipophilicity, boiling point, steric environment, and synthetic compatibility that propagate into downstream reaction outcomes. The ortho-chlorine substitution creates a distinct steric and electronic microenvironment around the cyclopropylamine nitrogen that differs fundamentally from the meta and para regioisomers, affecting both the kinetics of Boc deprotection and the reactivity of the liberated amine in subsequent coupling or functionalization steps . The Boc protecting group itself is essential for orthogonal synthetic strategies; using the unprotected 1-(2-chlorophenyl)cyclopropan-1-amine directly forfeits the chemo-selectivity that the Boc group provides during multi-step sequences . Furthermore, the 2-chloro regioisomer exhibits a LogP of 3.69, which is lower than both the 3-chloro (LogP 3.85) and 4-chloro (LogP 4.24) analogs—a difference of up to 0.55 log units that translates to an approximately 3.5-fold difference in calculated partition coefficient . These physicochemical disparities mean that in-class compounds are not functionally interchangeable without re-optimization of reaction conditions or re-validation of biological outcomes.

tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate – Quantitative Differentiation


Reduced Lipophilicity vs. Regioisomers

The ortho-chloro regioisomer (CAS 1332765-98-6) exhibits a calculated LogP of 3.69, compared to 3.85 for the meta-chloro analog (CAS 1332765-65-7) and 4.24 for the para-chloro analog (CAS 1095661-33-8) . The ΔLogP of −0.16 (vs. 3-Cl) and −0.55 (vs. 4-Cl) represents up to a ~3.5-fold lower calculated octanol/water partition coefficient for the ortho-substituted compound, attributable to intramolecular steric effects that reduce effective hydrophobic surface area exposure. This lower lipophilicity predicts improved aqueous solubility and altered membrane partitioning behavior for compounds derived from this building block compared to those derived from the para-chloro analog .

Lipophilicity Regioisomer comparison Drug-likeness

Boiling Point Differentiation Among Regioisomers

The predicted boiling point of the 2-chloro compound (376.9±31.0 °C at 760 mmHg) is 6.4 °C higher than that of the 4-chloro analog (370.5±31.0 °C) and 2.9 °C lower than that of the 3-chloro analog (379.8±31.0 °C) . The flash point follows the same rank order: 2-Cl (181.7±24.8 °C) is intermediate between 4-Cl (not explicitly reported but predicted lower) and 3-Cl (183.5±24.8 °C) . Density values are effectively identical across regioisomers at 1.2±0.1 g/cm³ for both 2-Cl and 3-Cl, while the 4-Cl regioisomer shows a slightly lower predicted density of 1.18±0.1 g/cm³ .

Thermophysical properties Purification method selection Regioisomer identification

Orthogonal Boc Deprotection vs. Free Amine

The target compound (CAS 1332765-98-6) incorporates a tert-butyloxycarbonyl (Boc) protecting group that is stable to nucleophilic and basic conditions but undergoes selective cleavage under mild acidic conditions (e.g., TFA or HCl in dioxane). In contrast, the unprotected 1-(2-chlorophenyl)cyclopropan-1-amine (free base CAS 870708-39-7; HCl salt CAS 474709-88-9) lacks this chemoselectivity handle . The Boc-protected form allows the cyclopropylamine moiety to be carried through multi-step synthetic sequences without participating in unwanted side reactions, then liberated at the precise stage required for final fragment coupling. The unprotected amine is approximately 37% smaller by molecular weight (167.64 vs. 267.75 g/mol) and is supplied primarily as the hydrochloride salt, which introduces solubility and handling differences that complicate direct stoichiometric substitution in established protocols .

Orthogonal protection Solid-phase synthesis Multi-step synthesis

Ortho-Specific Steric Constraint vs. Meta/Para Analogs

The ortho-chlorine atom on the phenyl ring of CAS 1332765-98-6 creates a sterically congested environment around the cyclopropylamine nitrogen. This is in contrast to the meta-chloro (CAS 1332765-65-7) and para-chloro (CAS 1095661-33-8) regioisomers, where the chlorine is positioned farther from the reactive amine center . The torsional angle between the chlorophenyl ring and the cyclopropane-amine plane is restricted differently in the ortho-substituted compound due to steric clash between the chlorine atom and the Boc-carbamate group, which can affect: (a) the rate of Boc deprotection, (b) the nucleophilicity of the liberated amine, and (c) the diastereoselectivity of subsequent reactions at the cyclopropane-bearing stereocenter. Meta and para analogs lack this proximal steric interaction, making them inappropriate surrogates for chemistry optimized around the ortho-substituted scaffold .

Steric hindrance Coupling efficiency Conformational constraint

Supplier-Verified Purity Supporting Direct Use

The target compound is available from Apollo Scientific with a certified purity of ≥95% (catalogue OR61225) and from Leyan with a purity of 98% (product no. 1647790) . The 3-chloro regioisomer (CAS 1332765-65-7) is available from Chemscene at ≥97% purity . The 4-chloro regioisomer (CAS 1095661-33-8) is listed at 98% purity by Leyan . While all three regioisomers are commercially available at comparable purity levels, only the 2-chloro ortho regioisomer bears the distinct MDL number MFCD19381705 (vs. MFCD19381706 for the 3-Cl analog), providing an unambiguous digital identifier for procurement verification . The unprotected amine (CAS 870708-39-7) is typically offered as the HCl salt through Sigma-Aldrich's AldrichCPR collection without certified analytical data, requiring end-user identity verification .

Purity specification Vendor comparison Procurement readiness

Application Scenarios for tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate


Lead Optimization with Ortho-Chloro Steric Binding

When a drug discovery program has established structure-activity relationships (SAR) demonstrating that ortho-chlorophenyl substitution on a cyclopropylamine scaffold is essential for target engagement—due to steric complementarity with a hydrophobic binding pocket—this specific compound is the required building block. Substituting the meta- or para-chloro regioisomer would alter the three-dimensional presentation of the chlorine atom, potentially abolishing activity. The 0.55 LogP unit difference relative to the para-chloro analog (3.69 vs. 4.24) further supports that the ortho-substituted scaffold is pharmacokinetically distinct, with lower lipophilicity predicting improved solubility and reduced CYP450 promiscuity for derived candidates .

Orthogonal Amine Protection in Fragment-Based Synthesis

In convergent synthetic strategies where the cyclopropylamine nitrogen must remain protected through multiple transformations (e.g., palladium-catalyzed cross-couplings, organometallic additions, or oxidations), the Boc-protected form (CAS 1332765-98-6) is mandatory. The unprotected amine (free base or HCl salt) would participate in undesired side reactions under these conditions, compromising yield and purity. The Boc group's acid-lability ensures it can be selectively removed at the final stage without affecting other functional groups installed during the sequence .

CNS-Targeted Parallel Library Synthesis

The cyclopropylamine scaffold is a recognized privileged structure in CNS drug discovery, where the cyclopropane ring imparts metabolic stability and conformational constraint. The ortho-chlorophenyl substituent, combined with the Boc-protected amine handle, makes this compound suitable as a versatile intermediate for generating diverse CNS-focused screening libraries via parallel amide bond formation, urea synthesis, or reductive amination after Boc deprotection. The LogP of 3.69 positions derived analogs within a favorable CNS drug-likeness range (typically LogP 2–5) prior to further optimization .

Process Chemistry Scale-Up of Advanced Intermediates

When scaling a synthetic route that has been developed and optimized using the ortho-chloro Boc-protected cyclopropylamine, procurement of the identical building block from qualified vendors (Apollo Scientific ≥95% or Leyan 98%) ensures continuity of the established impurity profile and reaction kinetics. Changing to an alternative regioisomer or using the unprotected amine would require re-validation of the entire downstream process, including re-characterization of all intermediates, re-optimization of reaction conditions, and potential re-filing of regulatory documentation—costs that far exceed any marginal savings from using a lower-cost surrogate .

Technical Documentation Hub

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